4-ethynyl-2,5-difluorobenzonitrile
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Overview
Description
4-ethynyl-2,5-difluorobenzonitrile is an organic compound with the molecular formula C9H3F2N It is a derivative of benzonitrile, where the benzene ring is substituted with ethynyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2,5-difluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzonitrile.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes recycling solvents and catalysts and ensuring safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-2,5-difluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium catalysts.
Hydrogenation Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Substituted Benzonitriles: Formed through substitution reactions.
Hydrogenated Products: Formed through hydrogenation of the ethynyl group.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
4-ethynyl-2,5-difluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and liquid crystals.
Pharmaceutical Research: Explored for its potential biological activity and as a precursor for drug development.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-ethynyl-2,5-difluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various products through different chemical reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and difluoro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzonitrile: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-ethynylbenzonitrile: Lacks the difluoro groups, which can affect its chemical properties and reactivity.
2,4-difluorobenzonitrile: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-ethynyl-2,5-difluorobenzonitrile is unique due to the presence of both ethynyl and difluoro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming diverse products through various chemical reactions. Its unique structure makes it valuable for specific applications in organic synthesis, material science, and pharmaceutical research.
Properties
CAS No. |
2757924-90-4 |
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Molecular Formula |
C9H3F2N |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
4-ethynyl-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C9H3F2N/c1-2-6-3-9(11)7(5-12)4-8(6)10/h1,3-4H |
InChI Key |
XUGXXIHJWLBFKK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)C#N)F |
Purity |
95 |
Origin of Product |
United States |
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